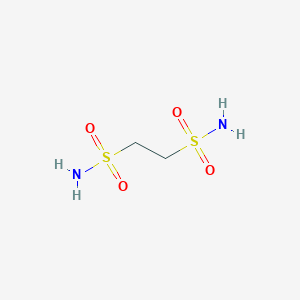

1,2-Ethanedisulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C2H8N2O4S2 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

ethane-1,2-disulfonamide |

InChI |

InChI=1S/C2H8N2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2,(H2,3,5,6)(H2,4,7,8) |

InChI Key |

HUAVIMVPJLWGEB-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Contextualization Within Sulfonamide Chemistry

1,2-Ethanedisulfonamide is an organosulfur compound that belongs to the broad class of chemicals known as sulfonamides. The defining feature of a sulfonamide is the functional group consisting of a sulfonyl group (O=S=O) directly bonded to a nitrogen atom. wikipedia.org The general structure can be represented as R-SO₂NR'R'', where R, R', and R'' are organic groups or hydrogen atoms. wikipedia.org This functional group is known for its chemical stability and rigid structure, which often results in sulfonamide-containing compounds being crystalline solids. wikipedia.org

What distinguishes this compound is the presence of two sulfonamide groups within the same molecule, linked by an ethane (B1197151) (a two-carbon chain) backbone. This classifies it as a bis-sulfonamide. Its structure, NS(=O)(=O)CCS(N)(=O)=O, means it is derived from ethane-1,2-disulfonic acid by the conversion of both sulfonic acid groups to their corresponding amides. chemsrc.comnih.gov This dual-group structure sets it apart from simpler monosulfonamides, such as methanesulfonamide (B31651) (CH₃SO₂NH₂), and influences its chemical reactivity and potential applications.

The typical laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org Therefore, this compound is prepared from its corresponding precursor, 1,2-ethanedisulfonyl dichloride (C₂H₄Cl₂O₄S₂). alcatrazchemicals.comnih.gov This dichloride is a highly reactive intermediate used in organic synthesis to create sulfonamides and sulfonate esters. alcatrazchemicals.com

Scope and Significance of Current Research Paradigms

Academic research into 1,2-ethanedisulfonamide and its parent compounds, like 1,2-ethanedisulfonyl dichloride, explores their utility as building blocks in synthesis. The presence of two reactive sulfonyl groups on adjacent carbons in the dichloride precursor allows for specific types of chemical reactions.

A significant area of investigation is in polymer chemistry and materials science. A patent from 1951 describes the use of this compound as a polysulfonamide component in the creation of resinous condensation products. google.com In this process, the sulfonamide reacts with compounds like glyoxal (B1671930) and formaldehyde (B43269) to form a polymer. google.com The bifunctional nature of this compound makes it suitable for such polymerization reactions, where it can link other molecules to form a larger network.

In organic synthesis, the reactivity of the precursor, 1,2-ethanedisulfonyl dichloride, is of particular interest. Its structure, with two sulfonyl chloride groups on neighboring carbon atoms, allows it to participate in intramolecular cyclization reactions, a property that distinguishes it from its isomer, 1,1-ethanedisulfonyl chloride. Research has also noted the formation of anomalous products from 1,2-ethanedisulfonyl dichloride in certain reactions, indicating complex reactivity that warrants further study. cdnsciencepub.com

Furthermore, the broader class of sulfonamides is a cornerstone of medicinal chemistry, forming the basis for many drugs, including antibacterials and diuretics. ekb.egnih.govwikipedia.org While specific research on the biological activity of this compound itself is not widely published, its structural motifs are relevant. For example, modified saccharin (B28170) molecules bearing a primary sulfonamide group have been shown to be potent inhibitors of carbonic anhydrase, an important enzyme target in pharmaceutical research. nih.gov The study of simpler sulfonamide structures like this compound can provide fundamental insights into the chemical properties that underpin the biological activity of more complex, related molecules.

Historical Developments in Academic Investigations of Ethanedisulfonamides

Established Synthetic Pathways for this compound

The primary and most established method for synthesizing this compound involves a two-step process: the preparation of a reactive precursor followed by its reaction with an ammonia (B1221849) source.

The classic approach to synthesizing sulfonamides entails the reaction of a sulfonyl chloride with an amine. wikipedia.org For this compound, the key precursor is 1,2-ethanedisulfonyl chloride . guidechem.comnih.gov This precursor is a highly reactive compound that readily undergoes nucleophilic attack by ammonia.

The synthesis proceeds via the nucleophilic substitution reaction between 1,2-ethanedisulfonyl chloride and ammonia. wikipedia.orgchemguide.co.uk Due to the high reactivity of acyl chlorides, the reaction with ammonia is often vigorous. libretexts.org To control the reaction, it is typically carried out using a cold and concentrated aqueous solution of ammonia. libretexts.org An excess of ammonia is used not only to act as the nucleophile but also to neutralize the hydrogen chloride (HCl) byproduct, which forms ammonium (B1175870) chloride. libretexts.orglibretexts.org Alternatively, a non-nucleophilic base such as pyridine (B92270) can be added to scavenge the generated HCl. wikipedia.org

C₂H₄(SO₂Cl)₂ + 4 NH₃ → C₂H₄(SO₂NH₂)₂ + 2 NH₄Cl

Table 1: Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1,2-Ethanedisulfonyl Chloride | C₂H₄Cl₂O₄S₂ | The electrophilic substrate containing the sulfonyl groups. guidechem.comnih.gov |

| Ammonia | NH₃ | The nucleophile that attacks the sulfonyl chloride and provides the nitrogen atoms for the amide groups. chemguide.co.uklibretexts.org |

The precursor, 1,2-ethanedisulfonyl chloride, can itself be synthesized from precursors like 1,2-ethanedisulfonic acid disodium (B8443419) salt chemicalbook.com or through processes involving divinyl disulfide. google.com

Optimizing the synthesis of this compound focuses on maximizing the product yield while minimizing impurities. This involves careful control over reaction conditions and purification methods. General principles of chemical process optimization, such as modifying temperature, reactant concentrations, and reaction time, are applicable.

Key strategies for optimization include:

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., using an ice bath) is crucial to control the reaction rate, prevent side reactions, and ensure safety.

Stoichiometry: Using a significant excess of ammonia is critical. This ensures that the 1,2-ethanedisulfonyl chloride is fully consumed and that the acidic HCl byproduct is immediately neutralized, preventing potential side reactions or degradation of the product.

Purification of Starting Materials: The purity of the 1,2-ethanedisulfonyl chloride precursor is important for achieving a high-purity final product.

Product Isolation and Purification: The final product, this compound, is a solid that precipitates from the reaction mixture along with ammonium chloride. libretexts.org Purification is typically achieved by separating the solid mixture and then using techniques like recrystallization to isolate the this compound, taking advantage of solubility differences between the product and the ammonium chloride salt.

Advanced optimization methodologies, such as Design of Experiments (DoE), can be systematically employed to fine-tune parameters like temperature, molar ratios, and reaction time to achieve the highest possible yield and purity.

Table 2: Summary of Optimization Strategies

| Parameter | Strategy | Rationale |

|---|---|---|

| Temperature | Maintain low temperature (e.g., 0-5 °C) | Controls the exothermic reaction and minimizes byproduct formation. |

| Reactant Ratio | Use excess ammonia | Drives the reaction to completion and neutralizes the HCl byproduct. libretexts.org |

| Purity | Use purified 1,2-ethanedisulfonyl chloride | Prevents the introduction of impurities into the final product. |

| Isolation | Recrystallization | Effectively separates the desired sulfonamide from inorganic salt byproducts like ammonium chloride. |

Derivatization and Functionalization Strategies of this compound

The two sulfonamide groups of this compound offer reactive sites for further chemical modification. The hydrogen atoms on the nitrogen can be substituted, or the entire molecule can be used as a building block for more complex structures.

The hydrogen atoms of the -NH₂ groups in this compound are acidic and can be removed by a base, allowing for N-substitution reactions. This is a primary method for creating derivatives.

Direct Synthesis of N,N'-Disubstituted Derivatives: Instead of reacting 1,2-ethanedisulfonyl chloride with ammonia, it can be reacted with primary amines (R-NH₂) to directly form N,N'-disubstituted 1,2-ethanedisulfonamides. libretexts.org

C₂H₄(SO₂Cl)₂ + 4 RNH₂ → C₂H₄(SO₂NHR)₂ + 2 RNH₃Cl

Post-Synthesis N-Alkylation and N-Acylation: The parent this compound can be functionalized after its synthesis.

N-Alkylation: This can be achieved by reacting the sulfonamide with alkyl halides in the presence of a base. researchgate.net More modern, greener methods include catalytic N-alkylation using alcohols. d-nb.infonih.gov

N-Acylation: Bis-sulfonamides can be efficiently N-acylated using carboxylic acid anhydrides, often catalyzed by solid acid catalysts. researchgate.net This reaction proceeds cleanly and quickly to yield the corresponding bis-N-acylsulfonamides. researchgate.net

Table 3: N-Acylation of a Bis-Sulfonamide with Various Anhydrides

| Entry | Acylating Agent (Anhydride) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Acetic Anhydride | 4 | 94 |

| 2 | Propanoic Anhydride | 5 | 92 |

| 3 | Hexanoic Anhydride | 8 | 90 |

| 4 | Benzoic Anhydride | 10 | 88 |

Data derived from a study on the N-acylation of bis-sulfonamides using Al(HSO₄)₃ as a catalyst. researchgate.net

The sulfonamide functional group is generally stable and relatively unreactive. wikipedia.org The most significant transformation is the deprotonation of the N-H bond, which is the gateway to the N-substitution reactions described above. wikipedia.org The sulfur-carbon and sulfur-nitrogen bonds are robust, making transformations at these positions difficult without harsh conditions that would likely degrade the molecule. Therefore, the primary route for functionalization remains the modification at the nitrogen atoms.

A major application driving the synthesis of this compound derivatives is their use as ligands in asymmetric catalysis. By reacting 1,2-ethanedisulfonyl chloride with chiral amines or amino alcohols, chiral bis-sulfonamide ligands can be created. researchtrends.netacs.org These ligands can coordinate with metal centers, such as copper(I) or titanium(IV), to form catalysts that facilitate stereoselective reactions with high enantioselectivity. researchtrends.netacs.orgorganic-chemistry.org

These chiral bis-sulfonamide ligands have proven effective in a variety of important chemical transformations.

Table 4: Applications of Bis-Sulfonamide Derivatives in Asymmetric Catalysis

| Catalytic Reaction | Metal Center | Result |

|---|---|---|

| Diethylzinc addition to aldehydes | Ti(OiPr)₄ | Produces chiral secondary alcohols with high enantioselectivity. researchtrends.net |

| Henry (Nitroaldol) Reaction | Cu(I) | Yields syn-selective adducts with excellent enantiomeric excess (up to 97-99%). acs.orgorganic-chemistry.org |

| Asymmetric Transfer Hydrogenation | - | Used with aromatic ketones to produce chiral alcohols. researchtrends.net |

This derivatization strategy transforms a simple achiral molecule into a powerful tool for creating complex, stereochemically defined molecules for research and pharmaceutical applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1-ethanedisulfonic acid |

| 1,1-ethanedisulfonyl chloride |

| This compound |

| 1,2-ethanedisulfonic acid disodium salt |

| 1,2-Ethanedisulfonyl Chloride |

| Acetic Anhydride |

| Ammonia |

| Ammonium Chloride |

| Benzoic Anhydride |

| bis-N-acylsulfonamides |

| Divinyl Disulfide |

| Hexanoic Anhydride |

| Hydrogen Chloride |

| N,N'-dialkyl-1,2-ethanedisulfonamides |

| Propanoic Anhydride |

| Pyridine |

Spectroscopic Analysis Methodologies

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. uni-siegen.de Different regions of the electromagnetic spectrum provide distinct information about a molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. msu.edu It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C, which are ubiquitous in organic molecules. libretexts.org In the presence of a strong magnetic field, these nuclei can exist in different spin states with small energy differences. msu.edulibretexts.org By applying radiofrequency pulses, transitions between these states can be induced, and the resulting signals provide a wealth of structural information. msu.edu

For this compound, ¹H NMR spectroscopy would be expected to show a singlet for the two equivalent methylene (B1212753) (-CH₂-) groups. The protons of the sulfonamide (-SO₂NH₂) groups would also produce a signal, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, a single signal would be anticipated for the two equivalent carbon atoms of the ethane (B1197151) backbone. The position of this signal, or chemical shift, provides information about the electronic environment of the carbon atoms.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.3 | Singlet | -CH₂- |

| ¹H | Variable | Singlet | -SO₂NH₂ |

| ¹³C | ~50 | Singlet | -CH₂- |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. uni-siegen.de These techniques are highly effective for identifying the functional groups present in a compound. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration leads to a change in the molecule's dipole moment. uni-siegen.deedinst.com In contrast, Raman spectroscopy is a light-scattering technique where the vibrational modes cause a change in the polarizability of the molecule. edinst.comnih.gov These two methods are often complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. nih.gov

For this compound, key vibrational modes that would be observed include:

N-H stretching: Typically appearing in the region of 3400-3200 cm⁻¹.

S=O stretching (asymmetric and symmetric): Strong absorptions expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are characteristic bands for sulfonamides.

S-N stretching: Usually found in the 950-900 cm⁻¹ region. rsc.org

C-H stretching: Occurring just below 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3400-3200 | IR, Raman |

| C-H Stretch | 3000-2850 | IR, Raman |

| S=O Asymmetric Stretch | 1350-1300 | IR, Raman |

| S=O Symmetric Stretch | 1160-1120 | IR, Raman |

| S-N Stretch | 950-900 | IR, Raman |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Electronic Spectroscopy (UV-Vis, MCD) for Electronic Structure Probing

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. slideshare.net It measures the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eguobabylon.edu.iq For a molecule to absorb in the UV-Vis range (typically 200-800 nm), it usually needs to contain chromophores, which are functional groups with π-electrons or non-bonding electrons that can undergo these transitions. libretexts.org

This compound itself, being a saturated alkane derivative without extensive conjugation, is not expected to show significant absorption in the standard UV-Vis region. The electronic transitions for sigma (σ) bonds require higher energy (shorter wavelength) radiation, typically in the vacuum UV region (<200 nm). uobabylon.edu.iq

Magnetic Circular Dichroism (MCD) spectroscopy is a related technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. jasco-global.com It is particularly useful for studying the electronic structure of molecules, including those with degenerate electronic states. jasco-global.com While not commonly applied to simple molecules like this compound, it can provide detailed electronic information for more complex systems. jasco-global.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bioanalysis-zone.com It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact molecular formula of a compound. bioanalysis-zone.com By comparing the experimentally measured exact mass to the calculated exact masses of possible molecular formulas, the correct formula can be confidently assigned. This is a crucial step in the identification of a new or unknown compound. For this compound (C₂H₈N₂O₄S₂), HRMS would confirm its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (monoisotopic) |

| C₂H₈N₂O₄S₂ | 188.9878 |

Note: The exact mass is calculated using the masses of the most abundant isotopes of each element.

Ion Mobility-Mass Spectrometry for Gas-Phase Conformation Studies

Ion mobility-mass spectrometry (IM-MS) is a multidimensional technique that separates ions based not only on their mass-to-charge ratio but also on their size and shape in the gas phase. spectroscopyonline.comresearchgate.net As ions drift through a gas-filled cell under the influence of an electric field, their velocity is dependent on their collision cross-section—a measure of their three-dimensional shape. researchgate.net More compact ions travel faster than more extended ones. This allows for the separation of isomers and conformers that have the same mass but different shapes. researchgate.net

For a flexible molecule like this compound, IM-MS could potentially be used to study its different gas-phase conformations. The molecule can adopt various shapes due to rotation around the C-C and C-S bonds. These different conformers would have distinct collision cross-sections and could, in principle, be separated and characterized by IM-MS, providing insights into its conformational landscape.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of solid materials. It provides information on the atomic arrangement, crystal system, and unit cell dimensions. For a compound like this compound, both single-crystal and powder XRD methods would be instrumental in its solid-state characterization.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. google.comnih.govpsu.edu This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the target compound. The resulting diffraction pattern is used to solve the crystal structure, yielding detailed information about bond lengths, bond angles, and intermolecular interactions. google.com

A thorough search of scientific databases, including the Cambridge Structural Database (CSD), which serves as a central repository for small-molecule crystal structures, did not yield any specific single-crystal X-ray diffraction data for this compound. cipac.orgich.orggoogle.com Consequently, crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not publicly available at this time.

Should such data become available, it would be presented in a table similar to the hypothetical example below:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₈N₂O₄S₂ |

| Formula Weight | 188.23 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials. europa.eu It is particularly valuable for identifying crystalline phases and for the study of polymorphism, where a compound can exist in multiple crystal forms. Each polymorph will produce a unique PXRD pattern, which serves as a fingerprint for that specific form.

A comprehensive search of the scientific literature and diffraction databases, such as the International Centre for Diffraction Data (ICDD), did not reveal any published powder X-ray diffraction patterns or studies on the polymorphism of this compound. psu.edu Therefore, specific 2θ diffraction angles and corresponding d-spacings for this compound are not available.

For illustrative purposes, a data table for PXRD data would typically be structured as follows:

Hypothetical PXRD Data for a Polymorph of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Chromatographic and Electrophoretic Separation Methods

Chromatographic and electrophoretic techniques are fundamental for the separation, identification, and quantification of chemical compounds in a mixture. These methods are crucial for assessing the purity of synthesized compounds like this compound and for monitoring reaction progress.

Gas Chromatography (GC) Applications in Research

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. For sulfonamides, GC analysis often requires a derivatization step to increase their volatility and thermal stability.

A review of the available scientific literature found no specific gas chromatography methods developed or applied for the analysis of this compound. Research has been published on the GC analysis of other sulfonamide compounds, often involving mass spectrometric detection (GC-MS) for confirmation. However, specific retention times and optimized GC parameters for this compound are not documented.

A typical data table for a GC method would include the following details:

Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Carrier Gas | Data not available |

| Inlet Temperature | Data not available |

| Oven Program | Data not available |

| Detector | Data not available |

Liquid Chromatography (LC) Applications in Research

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used analytical technique for the analysis of sulfonamides due to its versatility and applicability to a wide range of polarities and molecular weights. Reversed-phase HPLC is commonly employed for the separation of these compounds.

Despite the prevalence of LC methods for the broader class of sulfonamides, a specific liquid chromatography method dedicated to the separation and analysis of this compound has not been reported in the accessible scientific literature. Therefore, details regarding stationary phases, mobile phase compositions, and detector settings for this particular compound are not available.

An example of how LC method data would be presented is shown in the table below:

Hypothetical LC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Column Temperature | Data not available |

| Detector Wavelength | Data not available |

Capillary Electrophoresis (CE) Applications in Research

Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. ich.org It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. cipac.org CE has been successfully applied to the analysis of various sulfonamides. cipac.orgich.org

A search of the scientific literature did not yield any studies describing the application of capillary electrophoresis for the analysis of this compound. While general methods for sulfonamides exist, specific conditions such as the background electrolyte, applied voltage, and migration time for this compound have not been documented.

A table summarizing CE conditions would typically look as follows:

Hypothetical CE Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Capillary | Data not available |

| Background Electrolyte | Data not available |

| Applied Voltage | Data not available |

| Temperature | Data not available |

| Detection | Data not available |

Coordination Chemistry of 1,2 Ethanedisulfonamide

Ligand Properties and Coordination Modes

Donor Atom Characteristics and Flexibility

No information is available in the searched literature regarding the donor atom characteristics and flexibility of 1,2-Ethanedisulfonamide as a ligand.

Bidentate and Polydentate Coordination Potential

While the structure of this compound suggests potential for bidentate or polydentate coordination through its nitrogen and oxygen atoms, no studies were found that have investigated or confirmed this potential.

Synthesis and Characterization of Metal Complexes

Formation of Transition Metal Complexes

There are no published methods or reports on the synthesis and formation of transition metal complexes with this compound in the available literature.

Coordination Stereochemistry and Geometry

Due to the lack of synthesized complexes, there is no information on the coordination stereochemistry or geometry that this compound might adopt when coordinated to a metal center.

Bioinorganic Aspects of this compound Coordination

No research has been found concerning the bioinorganic aspects of this compound and its potential coordination complexes.

Mimicry of Biological Ligand Environments

In biological systems, particularly within the active sites of metalloenzymes, metal ions are coordinated by specific amino acid residues arranged in a precise three-dimensional geometry. The ability to replicate these coordination environments with synthetic ligands is a significant goal in bioinorganic chemistry, enabling the study of enzyme mechanisms and the development of enzyme inhibitors. conicet.gov.ar The structure of this compound makes it a compelling candidate for mimicking the bidentate coordination found in numerous metalloproteins.

The two sulfonamide moieties can chelate a single metal ion, positioning the donor atoms at a distance dictated by the flexible -(CH₂)₂- linker. This arrangement can simulate the action of two separate amino acid residues, such as histidines or cysteines, that bind to a metal center from different points in the polypeptide chain. By enforcing a specific bite angle and coordination geometry, the ligand can create an artificial microenvironment that resembles the structural and electronic properties of a natural enzyme active site. researchgate.net Furthermore, research into acylsulfonamides has shown their potential to act as mimics for single water molecules that bridge interactions between a ligand and an enzyme, highlighting the versatility of the sulfonamide group in biological mimicry. nih.gov

Fundamental Metal-Ligand Interactions in Biological Contexts

In the context of this compound, the presence of two such groups allows for strong chelation. As a bidentate ligand, it can form a stable five or six-membered ring with a central metal ion. byjus.compurdue.edu This phenomenon, known as the chelate effect, results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. Spectroscopic studies on related metal-sulfonamide complexes confirm that coordination often occurs through both the nitrogen and oxygen atoms of the sulfonamide group. nih.gov The specific bond distances and angles are dependent on the identity of the metal ion, its oxidation state, and the coordination number.

| Metal Ion | Coordinated Atom | Bond Distance (Å) | Complex Type |

| Zn(II) | N (sulfonamide) | 2.038 | Mononuclear |

| Zn(II) | N (imine) | 2.116 | Mononuclear |

| Cu(II) | N (sulfonamide) | 2.075 | Dinuclear |

| Cu(II) | N (sulfonamide) | 2.131 | Dinuclear |

| Ni(II) | N (sulfonamide) | 2.177 | Mononuclear |

| Ni(II) | N (sulfonamide) | 2.239 | Mononuclear |

Table 1: Representative metal-ligand bond distances observed in complexes with chelating sulfonamide ligands. The data is derived from structurally similar systems to illustrate typical coordination behavior. nih.gov

Advanced Research on Coordination-Driven Self-Assembly with Metal Ions

Coordination-driven self-assembly is a powerful strategy for constructing complex, highly ordered supramolecular structures from simple molecular building blocks. This "bottom-up" approach relies on the predictable and directional nature of coordination bonds between metal ions (nodes) and organic ligands (linkers).

This compound is an ideal ditopic linker for this purpose. With two distinct coordination sites at either end of the molecule, it can bridge multiple metal centers to generate extended architectures. The final structure of the self-assembled entity is determined by the interplay between the coordination geometry of the metal ion and the inherent flexibility and length of the ligand.

1D Coordination Polymers: When combined with metal ions that favor a linear or bent coordination geometry, this compound can form infinite one-dimensional chains.

2D and 3D Networks: Metal ions with higher coordination numbers that adopt geometries such as square planar or octahedral can act as nodes to connect multiple ligands, leading to the formation of two-dimensional sheets or three-dimensional metal-organic frameworks (MOFs).

Discrete Metallomacrocycles: The use of metal complexes that provide specific angular geometries can direct the self-assembly process towards the formation of discrete, closed structures like metallomacrocycles or cages. chemrxiv.org

The flexibility of the ethane (B1197151) spacer in this compound introduces a degree of adaptability, potentially allowing for the formation of dynamic structures that can respond to external stimuli.

| Metal Coordination Geometry | Ligand Role | Predicted Supramolecular Architecture |

| Linear (e.g., Ag(I)) | Linear Linker | 1D Zig-zag or Linear Chain |

| Square Planar (e.g., Pt(II), Pd(II)) | Edge/Side of Polygon | Discrete Metallosquare or Metallorectangle |

| Tetrahedral (e.g., Zn(II), Cu(I)) | Linker in 3D network | 3D Diamondoid or Adamantanoid Network |

| Octahedral (e.g., Co(II), Ni(II)) | Linker in 3D network | 3D Pillared-Layer or other Porous Frameworks |

Table 2: A conceptual table illustrating the potential supramolecular architectures that can be formed through the self-assembly of this compound with metal ions exhibiting different coordination preferences.

Supramolecular Architectures and Crystal Engineering Involving 1,2 Ethanedisulfonamide

Non-Covalent Interactions in 1,2-Ethanedisulfonamide Systems

Hydrogen bonds are the most significant directional interactions in the crystal structures of sulfonamides. The sulfonamide group (-SO₂NH-) contains both a hydrogen bond donor (the N-H group) and strong hydrogen bond acceptors (the sulfonyl oxygen atoms). This dual functionality allows for the formation of robust and predictable hydrogen-bonding motifs.

In the crystal structure of N,N′-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzenesulfonamide), molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains. nih.gov This type of interaction is a hallmark of sulfonamide crystal structures and is expected to be a primary organizing force in the crystal lattice of this compound. The N-H protons act as donors to the sulfonyl oxygen atoms of adjacent molecules, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. The geometry and strength of these hydrogen bonds are crucial in determining the packing efficiency and stability of the resulting crystal structure.

Table 1: Representative Hydrogen Bond Parameters in a Disulfonamide System

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···O | 0.86 | 2.15 | 2.98 | 163 |

Data is analogous from a related disulfonamide structure.

The most significant of these weaker interactions are H⋯H contacts, which arise from the interactions between the hydrogen atoms on the periphery of the molecules. O⋯H/H⋯O interactions are also highly prevalent, further underscoring the importance of hydrogen bonding. C⋯H/H⋯C contacts contribute to the packing by allowing for close association of hydrocarbon portions of the molecules.

While not explicitly observed in the immediate analogue, in appropriately substituted derivatives of this compound, other specific weak interactions could be engineered. For example, the introduction of aromatic rings could lead to anion-π interactions, where the electron-rich sulfonyl group interacts with an electron-deficient aromatic system. Similarly, the incorporation of halogen atoms could introduce halogen bonding, a directional interaction between a halogen atom and a Lewis base, as a tool for directing crystal packing.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Disulfonamide

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.1 |

| O···H/H···O | 40.9 |

| C···H/H···C | 8.8 |

| C···C | 5.5 |

Data is derived from a study on N,N′-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzenesulfonamide). nih.gov

Design and Assembly of Supramolecular Structures

The predictable nature of the interactions involving the sulfonamide group allows for the rational design and assembly of complex supramolecular structures based on this compound.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The strong and directional N—H⋯O hydrogen bonds in this compound make it an excellent candidate for programmed self-assembly. By modifying the substituents on the sulfonamide nitrogen or the ethane (B1197151) backbone, it is possible to control the dimensionality and topology of the resulting supramolecular architectures, leading to the formation of discrete assemblies, 1D chains, 2D layers, or 3D frameworks.

The flexible nature of the this compound backbone and the potential for functionalization allow for its incorporation into larger host molecules. Such macrocyclic structures could possess a cavity capable of encapsulating smaller guest molecules. The binding of a guest would be driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. The sulfonamide groups could be oriented either towards the cavity to interact with the guest or outwards to direct the assembly of the host molecules themselves.

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. usherbrooke.ca this compound can be considered a fundamental building block, or synthon, in crystal engineering.

The primary N—H⋯O hydrogen bond is a robust supramolecular synthon that can be reliably used to construct extended networks. By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create binary co-crystals with unique structures and properties. For instance, co-formers with carboxylic acid or pyridine (B92270) functionalities could interact with the sulfonamide groups to form predictable and stable hydrogen-bonded assemblies. The principles of crystal engineering allow for a targeted approach to modifying the physical properties of the solid material, such as solubility and melting point, by systematically altering the supramolecular arrangement through the selection of appropriate co-formers.

Control of Solid-State Packing and Molecular Organization5.3.2. Rational Design of Multi-Component Crystalline Materials (e.g., Cocrystals)5.3.3. Polymorphism and its Control in this compound Solids5.4. Responsive Supramolecular Systems and Stimuli-Responsiveness

Further research and publication of studies specifically focused on this compound are required to provide the necessary information to address these topics comprehensively.

Theoretical and Computational Investigations of 1,2 Ethanedisulfonamide

Electronic Structure Theory and Quantum Chemical Calculations

There are no published ab initio or Density Functional Theory (DFT) studies specifically investigating the electronic properties of 1,2-ethanedisulfonamide. Such studies would typically provide insights into the molecule's geometry, orbital energies, and spectroscopic characteristics. Similarly, no literature was found that discusses the consideration of relativistic effects in the electronic structure modeling of this compound.

Molecular Dynamics and Simulation Studies

Information on the conformational analysis and flexibility of this compound from molecular dynamics simulations is not present in the available literature. Research in this area would be crucial for understanding the molecule's dynamic behavior, including its various possible shapes and the energy barriers between them. Furthermore, there are no studies detailing the interaction dynamics of this compound with solvents or substrates, which would be essential for predicting its behavior in different chemical environments.

Computational Analysis of Reaction Mechanisms

No computational studies detailing the potential reaction mechanisms involving this compound have been published. Such research would elucidate the pathways of its chemical transformations, including the identification of transition states and the calculation of reaction barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.